2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone
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Description
2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C21H18Cl2N2OS and its molecular weight is 417.35. The purity is usually 95%.
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Biological Activity
The compound 2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone is a pyrimidine derivative with potential biological activity. Its structure suggests a multifaceted mechanism of action, which may include interactions with various biological targets. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18Cl2N3OS, with a molecular weight of approximately 486.31 g/mol. The presence of the 2,4-dichlorophenyl group and the pyrimidine moiety indicates potential for significant pharmacological activity.
Research indicates that compounds similar to this pyrimidine derivative often exhibit activity through inhibition of key enzymes or receptors involved in various signaling pathways. For instance:
- Inhibition of GSK-3 : Some related compounds have been identified as inhibitors of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cellular signaling and metabolism .
- Antiproliferative Activity : Pyrimidine derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticancer Properties
A study on pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines, suggesting that the compound might possess similar properties. The mechanism often involves:
- Induction of apoptosis in tumor cells.
- Inhibition of tumor growth through interference with DNA synthesis.
Antimicrobial Activity
Some studies have indicated that structurally similar compounds exhibit antimicrobial properties. The presence of the sulfur atom in the structure may enhance interaction with microbial enzymes, leading to inhibition of growth.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Mechanism | Reference |
---|---|---|---|
Compound A | GSK-3 Inhibitor | Inhibition of GSK-3α and GSK-3β | |
Compound B | Anticancer | Induction of apoptosis | |
Compound C | Antimicrobial | Inhibition of microbial growth |
Case Studies
- GSK-3 Inhibition : A case study involving similar compounds showed that they effectively inhibited GSK-3 activity, leading to reduced proliferation in cancer cell lines. This suggests that our compound may also exhibit this activity, warranting further investigation.
- Anticancer Efficacy : In vitro studies on pyrimidine derivatives showed significant cytotoxicity against various cancer types, including breast and lung cancers. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent apoptosis.
Properties
IUPAC Name |
2-[4-[2-(2,4-dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c1-14-2-4-16(5-3-14)20(26)13-27-21-24-11-10-18(25-21)9-7-15-6-8-17(22)12-19(15)23/h2-6,8,10-12H,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZBCWHIQPMWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CC(=N2)CCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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